
2-(4-Chloro-3-fluorophenoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-fluorophenoxy)ethanamine is an organic compound with the molecular formula C8H9ClFNO It is a derivative of ethanamine, where the amino group is attached to a phenoxy ring substituted with chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenoxy)ethanamine can be achieved through organic synthesis methods. One common route involves the reaction of 4-chloro-3-fluorophenol with ethylene oxide to form 2-(4-chloro-3-fluorophenoxy)ethanol. This intermediate is then treated with ammonia or an amine to yield the desired ethanamine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The reaction is usually carried out in a controlled environment to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-3-fluorophenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy acids, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-fluorophenoxy)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in medicinal chemistry or biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Fluorophenoxy)ethanamine
- 2-(4-Chloro-2-fluorophenyl)ethanamine
- 2-(2-Chloro-3,5-difluorophenoxy)ethanamine hydrochloride
Uniqueness
2-(4-Chloro-3-fluorophenoxy)ethanamine is unique due to its specific substitution pattern on the phenoxy ring. The presence of both chlorine and fluorine atoms imparts distinct chemical properties, making it valuable for specialized applications. Its reactivity and potential biological activity set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H9ClFNO |
|---|---|
Molekulargewicht |
189.61 g/mol |
IUPAC-Name |
2-(4-chloro-3-fluorophenoxy)ethanamine |
InChI |
InChI=1S/C8H9ClFNO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2 |
InChI-Schlüssel |
LHQNQQXCELLPDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCN)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





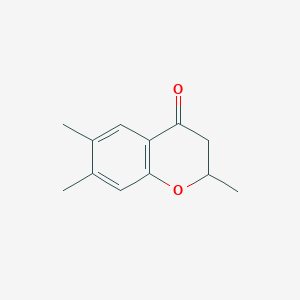


![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
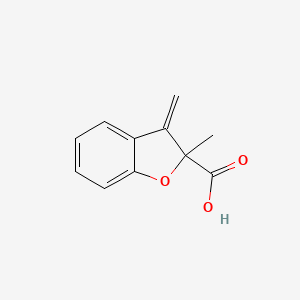
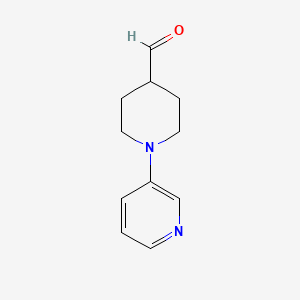

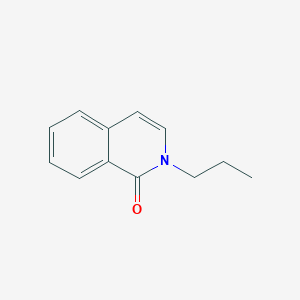
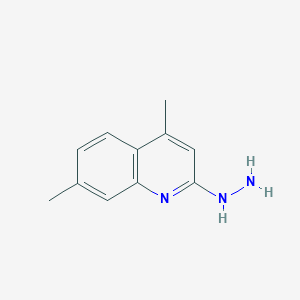
![Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11906234.png)
